N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is an organic compound that features a thiophene ring, a propan-2-yl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the reaction of thiophene-2-carboxaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the reaction of the amine with hydroxylamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and the hydroxylamine moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the hydroxylamine group.
Scientific Research Applications
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The thiophene ring and hydroxylamine moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene ring structure but different functional groups.
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Uniqueness
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918898-33-6 |
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Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
N-[1-[propan-2-yl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
YXQZVUHLDDAHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CS1)CC(=NO)C |
Origin of Product |
United States |
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